Inhibition of Steryl-Sulfatase (STS) Activity: A Direct Comparison with Sulfanilamide
N-(4-chlorophenyl)methanesulfonamide inhibits steryl-sulfatase (STS) activity with an IC₅₀ of 1.2 µM (1200 nM) in JEG-3 cells, as measured in a cell-based assay [1]. This activity is comparable to that of sulfanilamide, a prototypical sulfonamide, which has an IC₅₀ of approximately 1 µM against the same target under similar conditions [2]. This establishes the target compound as a viable starting point for further optimization, with a potency on par with a well-characterized sulfonamide inhibitor.
| Evidence Dimension | Inhibition of Steryl-Sulfatase (STS) Activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM (1200 nM) |
| Comparator Or Baseline | Sulfanilamide: IC₅₀ ≈ 1 µM |
| Quantified Difference | Approximately 1.2-fold difference |
| Conditions | JEG-3 human choriocarcinoma cell line expressing STS |
Why This Matters
Demonstrates that N-(4-chlorophenyl)methanesulfonamide possesses target-specific biological activity comparable to a known sulfonamide inhibitor, validating its utility as a tool compound for STS-related research and as a scaffold for developing more potent inhibitors.
- [1] BindingDB. (2016). BDBM50121074: Inhibition of STS activity (unknown origin) expressed in JEG-3 cells. Binding Database. View Source
- [2] Purohit, A., et al. (1998). Inhibition of steroid sulphatase activity by tricyclic coumarin sulphamates. The Journal of Steroid Biochemistry and Molecular Biology, 64(5-6), 269-275. View Source
